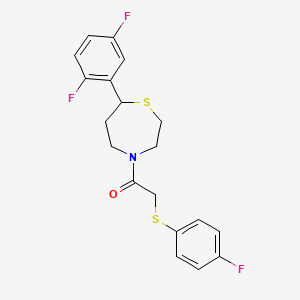

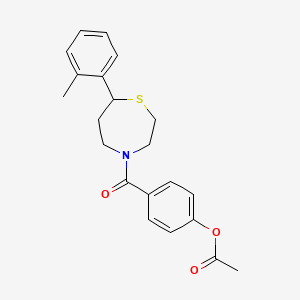

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone” is a complex organic molecule. It contains several functional groups, including a thiazepan ring, a ketone group, and multiple fluorophenyl groups .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The difluorophenyl groups are likely to contribute to the compound’s polarity, and the thiazepan ring could add steric bulk .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, steric bulk, and the presence of functional groups .Scientific Research Applications

Fluorination Impact on Photostability and Spectroscopic Properties

Fluorinated compounds, such as fluorinated benzophenones and xanthones, have been studied for their enhanced photostability and improved spectroscopic properties. The introduction of fluorine atoms can substantially enhance the fluorescence efficiency and photostability of these compounds, making them suitable for applications in fluorescent probes and imaging agents. The method described by Woydziak et al. (2012) allows for the scalable synthesis of fluorinated analogs, potentially including structures similar to the compound , which could be applied in the development of novel fluorescent materials with tunable properties (Woydziak, Fu, & Peterson, 2012).

Synthesis and Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives have been explored for their antimicrobial and antifungal activities. For instance, Mahmoud et al. (2021) synthesized novel thiazole derivatives demonstrating significant antitumor activities against MCF-7 tumor cells. This suggests that the thiazole moiety in the compound of interest could confer potential for exploration as an anti-cancer agent, highlighting its relevance in medicinal chemistry and oncology research (Mahmoud et al., 2021).

Application in Synthesis of Enantioselective Compounds

The synthesis of enantioselective compounds is crucial for drug development, as the chirality of a drug molecule can significantly affect its biological activity. Research on compounds such as (S)-(-)-1-(4-Fluorophenyl)ethanol highlights the importance of fluorinated compounds in enantioselective synthesis. This area of research is relevant for the development of chirally pure pharmaceuticals, suggesting potential applications of the compound in facilitating the synthesis of enantioselective drugs (ChemChemTech, 2022).

Potential in Material Science and Electronics

Thiophene derivatives, closely related to thiazole compounds, have been recognized for their applications in material science, particularly in organic electronics such as thin-film transistors and organic light-emitting transistors (OLETs). The synthesis and structural characterization of thiophene-containing compounds have laid the groundwork for developing materials with improved electronic properties. The compound , with its thiazole and fluorophenyl groups, may similarly find applications in the design and development of novel materials for electronic applications (Nagaraju et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(4-fluorophenyl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NOS2/c20-13-1-4-15(5-2-13)26-12-19(24)23-8-7-18(25-10-9-23)16-11-14(21)3-6-17(16)22/h1-6,11,18H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUNORXXHFTGAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CSC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2755780.png)

![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-fluorobenzamide](/img/structure/B2755784.png)

![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine hydrochloride](/img/structure/B2755788.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide;hydrochloride](/img/structure/B2755793.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2755797.png)

![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2755798.png)

![5-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}quinoline](/img/structure/B2755799.png)

![4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B2755800.png)

![5,6,7,8-Tetrahydroquinazolin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2755803.png)